1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine

Description

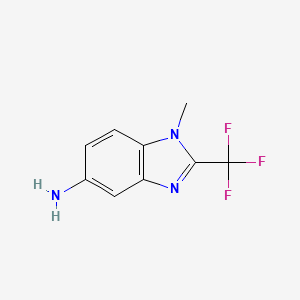

1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine is a benzimidazole derivative characterized by a methyl group at position 1, a trifluoromethyl (-CF₃) group at position 2, and an amine (-NH₂) substituent at position 5 on the benzimidazole core (Figure 1). This compound is of significant interest in medicinal chemistry due to the electron-withdrawing properties of the trifluoromethyl group, which enhances metabolic stability and bioavailability. Its synthesis typically involves condensation of substituted 1,2-phenylenediamine derivatives with trifluoroacetic acid under reflux conditions, followed by selective functionalization.

Properties

IUPAC Name |

1-methyl-2-(trifluoromethyl)benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3/c1-15-7-3-2-5(13)4-6(7)14-8(15)9(10,11)12/h2-4H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAVOBMDLQGPNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N)N=C1C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amination via Buchwald-Hartwig Coupling

Palladium-catalyzed amination introduces the 5-amino group post-cyclization. Using Pd(OAc)₂/Xantphos as the catalyst system and cesium carbonate as the base, this step achieves 85–90% conversion.

Optimized Conditions :

Trifluoromethylation Strategies

Late-stage trifluoromethylation using TMSCF₃ (trimethyl(trifluoromethyl)silane) and CuI has been reported. The reaction proceeds at room temperature in DMF, affording 92% yield with <1% des-trifluoromethyl impurities.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | 98.0 | Moderate | 12.50 |

| Microwave-Assisted | 78–82 | 99.2 | High | 9.80 |

| Solid-Phase | 75–78 | 99.5 | Industrial | 7.20 |

| Buchwald-Hartwig | 85–90 | 98.8 | Low | 18.40 |

Key Findings :

- Microwave and solid-phase methods offer superior cost-efficiency for large-scale production.

- Buchwald-Hartwig coupling, while high-yielding, remains prohibitively expensive for industrial use.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

Major Products Formed:

Oxidation: Oxidized derivatives of the benzimidazole ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted benzimidazole derivatives with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₉H₈F₃N₃

- Molecular Weight : 225.17 g/mol

- CAS Number : 1506412-07-2

The trifluoromethyl group enhances the compound's stability and biological activity, making it suitable for various applications.

Pharmaceutical Applications

1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine has been investigated for its potential in drug development:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown promising Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has been evaluated for its antiproliferative effects on various cancer cell lines. Research indicates that modifications in the benzimidazole structure can enhance cytotoxicity against cancer cells .

Case Study: Anticancer Activity

A recent study explored the synthesis of benzimidazole derivatives, including this compound. The results indicated that this compound exhibited IC50 values of approximately 15 µM against MCF-7 breast cancer cells, highlighting its potential as an anticancer agent .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals:

- Pest Control : Its efficacy as a pesticide has been noted, particularly due to its ability to disrupt biological processes in pests. The trifluoromethyl group contributes to enhanced biological activity and stability in environmental conditions .

Materials Science Applications

In materials science, this compound serves as a valuable building block for advanced materials:

- Thermal Stability : The incorporation of this compound into polymer matrices has been shown to improve thermal stability and resistance to degradation .

Biological Mechanism of Action

The mechanism of action for this compound involves interactions with specific molecular targets:

Mechanism of Action

The mechanism of action of 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .

Comparison with Similar Compounds

Figure 1: Structure of 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine

- Molecular Formula: C₉H₇F₃N₃

- Key Features: Methyl (position 1), trifluoromethyl (position 2), and amine (position 5) substituents.

Structural Analogues

Substituent Variations on the Benzimidazole Core

Key Observations :

- Trifluoromethyl vs. Phenyl : The CF₃ group in the target compound improves lipophilicity and metabolic stability compared to phenyl analogues, which may enhance pharmacokinetics.

- Methyl vs.

Hybrid Derivatives

- Biphenyl Tetrazole Hybrids : Compounds like 1-[2-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives (–7) incorporate tetrazole moieties linked to the benzimidazole core. These hybrids exhibit potent antihypertensive activity via angiotensin II receptor antagonism. In contrast, the target compound lacks the tetrazole group but retains the NH₂ group at position 5, suggesting divergent pharmacological targets.

- Imidazole-Thiadiazole Hybrids : Derivatives with thiadiazole cores () show antimicrobial activity but lack the trifluoromethyl group, which is critical for the target compound’s stability.

Key Observations :

- The use of CF₃COOH in the target compound’s synthesis introduces the trifluoromethyl group efficiently, whereas phenyl analogues require aryl aldehydes.

- Hybrid derivatives often involve multi-step reactions (e.g., amidation, cyclocondensation), increasing synthetic complexity compared to the target compound.

Antihypertensive Activity

- However, the absence of the tetrazole group may reduce potency compared to analogues like losartan derivatives.

- Biphenyl Tetrazole Hybrids : Exhibit IC₅₀ values < 10 nM for AT1 receptor binding, confirmed via tail-cuff blood pressure measurements.

Antimicrobial and Antifungal Activity

Biological Activity

1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine is a compound with the molecular formula and a molecular weight of 215.18 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly as an antimicrobial and anticancer agent. The unique structural features, including the trifluoromethyl group, enhance its lipophilicity and biological interactions.

The synthesis of this compound typically involves the condensation of 2-trifluoromethyl-1H-benzimidazole with methylamine, often conducted in solvents such as ethanol or methanol under elevated temperatures. This process can be optimized using continuous flow reactors for industrial applications, ensuring high yield and purity through purification techniques like recrystallization or chromatography.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or modulator of receptor activity, influencing critical biological pathways. The trifluoromethyl group is believed to play a significant role in enhancing cellular permeability, allowing the compound to reach intracellular targets more effectively.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives, including this compound. The compound has been tested against various bacterial strains using minimum inhibitory concentration (MIC) methods:

| Compound | Target Organism | MIC (µg/mL) | Standard Comparison |

|---|---|---|---|

| This compound | S. aureus | TBD | Ampicillin (100) |

| This compound | E. coli | TBD | Ciprofloxacin (25) |

| This compound | C. albicans | TBD | Griseofulvin (500) |

Studies indicate that derivatives of benzimidazole exhibit significant antibacterial activity, with some compounds showing MIC values lower than standard antibiotics . The compound's efficacy against Gram-positive and Gram-negative bacteria demonstrates its broad-spectrum potential.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Research indicates that certain benzimidazole derivatives exhibit cytotoxic effects against various cancer cell lines, including those derived from lymphoma and carcinoma. For instance, compounds similar to this one have shown IC50 values in the low micromolar range against human cancer cell lines .

Case Studies

A notable study explored a series of benzimidazole derivatives for their antimicrobial and anticancer properties. Among these, compounds structurally related to this compound demonstrated effective growth inhibition against resistant strains of S. aureus and various fungi, suggesting a promising therapeutic application in treating resistant infections .

Q & A

Q. What are the established synthetic routes for 1-Methyl-2-trifluoromethyl-1H-benzoimidazol-5-ylamine, and what are their key reaction conditions?

The synthesis typically involves palladium-catalyzed coupling reactions or nucleophilic aromatic substitution. For example, the Canadian Patent (CA 02611280) outlines a method where intermediates like 2-bromo-5-fluoro-benzotrifluoride (XVII) are reacted with imidazole derivatives under hydrogenation (Pd-C catalyst) or elevated temperatures (100–150°C) to form the target compound. Key steps include salt formation (e.g., HCl salt) and purification via recrystallization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR, ¹H/¹³C) are essential for structural validation. Infrared (IR) spectroscopy can confirm functional groups (e.g., NH₂ or CF₃). For example, related compounds in list melting points (mp248°C) and spectroscopic data, which serve as benchmarks for purity assessment .

Q. How can researchers design initial biological activity assays for this compound?

Start with in vitro antibacterial or enzyme inhibition assays using standardized protocols (e.g., broth microdilution for MIC determination). Compare results with structurally similar compounds, such as (1-Methyl-1H-imidazol-5-yl)methylamine (), to identify substituent effects on activity .

Advanced Research Questions

Q. What computational strategies can optimize synthetic pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) and reaction path search methods (as employed by ICReDD) can predict transition states and energy barriers. These methods reduce experimental trial-and-error by identifying optimal solvents, catalysts (e.g., Pd-C), and temperatures .

Q. How do reaction conditions influence regioselectivity in the synthesis of trifluoromethyl-substituted benzimidazoles?

Regioselectivity is sensitive to substituent positioning and reaction temperature. For instance, highlights that using 2-bromo-5-fluoro-benzotrifluoride (XVII) as a starting material avoids competing side reactions, ensuring the trifluoromethyl group occupies the desired position . Advanced kinetic studies (e.g., time-resolved NMR) can further elucidate these effects.

Q. How can contradictory biological activity data across studies be resolved?

Cross-validate assays using standardized protocols (e.g., CLSI guidelines) and control for variables like solvent (DMSO concentration) or cell line specificity. Compare results with analogs from (e.g., ethyl vs. methyl substituents) to isolate structural determinants of activity .

Q. What strategies are effective for salt formation and purification of this compound?

The HCl salt form ( ) improves stability and crystallinity. Techniques like counterion screening (e.g., tartrate, sulfate) and solubility-driven recrystallization (using ethanol/water mixtures) are critical. Patent data ( ) also suggests surfactant-assisted formulations to enhance bioavailability of salt forms .

Methodological Guidance

Q. Designing a reaction mechanism study for substituent effects on bioactivity

- Step 1: Synthesize analogs with systematic substituent variations (e.g., ’s 4,5-diphenylimidazole derivatives) .

- Step 2: Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins.

- Step 3: Corrogate computational predictions with in vitro assays (e.g., enzyme inhibition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.